2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol
Description
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol is a synthetic compound featuring a benzo[c]acridine core linked to an ethanolamine backbone via a propylaminoethyl chain with an ethyl substituent. The benzo[c]acridine moiety, a tricyclic aromatic system, is notable for its planar structure, which facilitates DNA intercalation—a property shared with classical acridine derivatives used in anticancer and antimicrobial therapies . The ethylaminoethyl side chain may enhance solubility and modulate pharmacokinetic properties compared to simpler acridine analogs.
Properties
CAS No. |
5844-99-5 |
|---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[3-(benzo[c]acridin-7-ylamino)propyl-ethylamino]ethanol |
InChI |
InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25-23-20-10-5-6-11-22(20)26-24-19-9-4-3-8-18(19)12-13-21(23)24/h3-6,8-13,28H,2,7,14-17H2,1H3,(H,25,26) |
InChI Key |
XINIMJVSXREILL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, alcohols, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions for these reactions vary, but they often involve controlled environments to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol primarily involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase . This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogs are differentiated by their aromatic cores, side-chain configurations, and biological activities:
| Compound Name | Aromatic Core | Side Chain Configuration | Biological Activity | Reference |
|---|---|---|---|---|
| 2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol | Benzo[c]acridine | Ethylaminoethyl-propyl linker | Putative DNA intercalation (inferred) | N/A |
| NEU-1053 () | Benzimidazole + Indole | Dichloroindole + aminomethylpropyl | Trypanocidal (IC50 ~ nM range) | |
| (S)-2-(Benzyl(but-3-en-2-yl)amino)ethan-1-ol () | Benzyl | But-3-en-2-yl + benzyl | Synthetic intermediate (no activity reported) | |
| 2-{3-(Dimethylamino)propylamino}ethan-1-ol () | None (aliphatic) | Branched alkyl + dimethylaminopropyl | Surfactant/pharmacokinetic modulator (inferred) |
Key Observations:
This may enhance DNA binding but reduce solubility . NEU-1053’s dichloroindole and benzimidazole groups contribute to its trypanocidal activity by targeting Trypanosoma brucei enzymes, as confirmed via X-ray crystallography .
NEU-1053’s aminomethylpropyl chain optimizes blood-brain barrier penetration for treating CNS-stage trypanosomiasis .
Biological Activity: While NEU-1053 demonstrates potent trypanocidal efficacy (curing murine infections), the target compound’s benzoacridine core suggests divergent applications, such as anticancer activity via topoisomerase inhibition—a mechanism observed in acridine derivatives like amsacrine .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s large aromatic system likely reduces aqueous solubility compared to aliphatic analogs (e.g., ). Ethanolamine and ethyl groups may mitigate this via hydrogen bonding and increased polarity .
- LogP : Predicted logP values (est. ~3.5–4.0) suggest moderate lipophilicity, intermediate between NEU-1053 (logP ~2.8) and purely aliphatic derivatives (logP ~1.5–2.0) .
- Metabolic Stability : The ethyl group may reduce CYP450-mediated metabolism compared to methyl or propyl substituents in analogs like those in .
Biological Activity
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol, commonly referred to as a benzo[c]acridine derivative, is a complex organic compound notable for its diverse biological activities. This compound, with the CAS number 5844-99-5, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
The molecular formula of this compound is C24H27N3O, with a molecular weight of 373.5 g/mol. The structure features an acridine core, which is known for its ability to intercalate with DNA, thereby influencing cellular processes.
| Property | Value |
|---|---|
| CAS Number | 5844-99-5 |
| Molecular Formula | C24H27N3O |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 2-3-(benzo[c]acridin-7-ylamino)propylamino]ethanol |
| InChI | InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25... |
| SMILES | CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO |
The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine moiety allows it to insert itself between DNA base pairs, leading to disruption of normal DNA function and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes.
Biological Activity
Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. Its effectiveness has been evaluated using assays such as the MTT assay and Sulforhodamine B (SRB) assay.
Cytotoxicity Studies
In a study evaluating the cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), the compound demonstrated IC50 values indicative of potent anticancer activity . The results showed that:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.23 - 24.32 | Induces apoptosis |
| HeLa | - | Significant cytotoxicity |
| A549 | - | Moderate cytotoxicity |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating cell-cycle arrest at the G2/M phase in treated cells.
Case Studies
- Antitumor Activity : A recent investigation into benzo[c]acridine derivatives revealed that certain analogs exhibited enhanced antiproliferative effects compared to traditional chemotherapeutics. The study highlighted compound 4g as particularly effective against PC3 prostate cancer cells, achieving significant tumor inhibition through tubulin polymerization inhibition .
- Mechanistic Insights : Molecular docking studies have elucidated the interaction between this compound and tubulin, suggesting a mechanism similar to that of colchicine, a well-known tubulin inhibitor. This interaction is critical for understanding its potential as an anticancer agent .
Potential Therapeutic Applications
The biological activity of this compound extends beyond oncology:
- Antimicrobial Properties : Preliminary studies indicate potential antiviral and antibacterial activities, making it a candidate for further exploration in infectious disease treatment.
- Dye Production : Beyond medicinal applications, acridine derivatives are utilized in the production of dyes and fluorescent materials due to their unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
